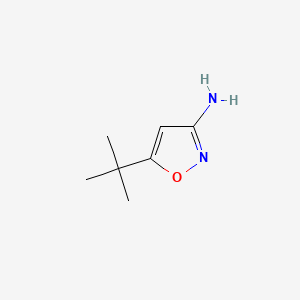

3-Amino-5-tert-butylisoxazole

Description

Significance of the Isoxazole (B147169) Heterocycle in Organic Synthesis and Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the fields of organic synthesis and medicinal chemistry. nih.govd-nb.info This structural motif is present in numerous natural products, such as ibotonic acid and muscimol, and forms the core of many synthetic compounds with significant biological and pharmacological properties. ajrconline.orgnih.gov The versatility of the isoxazole scaffold allows for a wide range of chemical modifications, enabling the development of new derivatives with tailored activities. ajrconline.org

Isoxazole derivatives have demonstrated a broad spectrum of biological activities, making them highly valuable in drug discovery. nih.govresearchgate.net These activities include anti-inflammatory, analgesic, anticonvulsant, antimicrobial, antiviral, and anticancer properties. nih.govajrconline.org The presence of the isoxazole ring can improve a molecule's pharmacokinetic characteristics and efficacy. symc.edu.cn Dozens of drugs containing the isoxazole fragment are currently on the market, used to treat a variety of diseases. symc.edu.cn Marketed drugs with an isoxazole nucleus include the COX-2 inhibitor Valdecoxib, the antibiotic Cloxacillin, and the disease-modifying antirheumatic drug Leflunomide (B1674699). researchgate.net

Unique Attributes of the tert-Butyl Group and Amino Functionality in Isoxazole Systems

The tert-butyl group is a prominent feature in medicinal chemistry, often used to introduce steric bulk. rsc.orgnih.gov This steric hindrance can be advantageous, for instance by providing a shield to increase the stability of compounds containing chemically or enzymatically susceptible groups. hyphadiscovery.com It can also influence the conformation of macromolecules and dramatically affect the regio- and stereoselectivity of chemical reactions. rsc.org While the tert-butyl group's hydrophobicity can sometimes be a challenge, its unique properties are frequently harnessed to enhance the biological activity of molecules. researchgate.net In the context of drug design, it can be used to alter the chemical and physical properties of compounds. researchgate.net However, it is also known to be susceptible to metabolism by cytochrome P450 enzymes. hyphadiscovery.com

The amino group, particularly when attached to the isoxazole ring, significantly enhances the molecule's reactivity. chemimpex.com This functionality provides a site for further chemical synthesis, allowing for the creation of a diverse array of derivatives. chemimpex.comguidechem.com The amino group at position 5 of an isoxazole ring can participate in hydrogen bonding interactions with biological targets, a crucial aspect of molecular recognition. The lower nucleophilicity of the amino group on the isoxazole ring, resulting from electron density delocalization, can influence its reactivity in coupling reactions. mdpi.com

Overview of Research Trajectories for 3-Amino-5-tert-butylisoxazole

Research involving this compound has primarily focused on its role as a key intermediate in the synthesis of more complex molecules with specific biological activities. chemimpex.comgoogle.com A significant area of investigation is in pharmaceutical development, where the compound serves as a building block for drugs, particularly those targeting neurological disorders. chemimpex.com It has been identified as a postulated agonist for the CB2 receptor and has been shown to inhibit the hydrolysis of L-3,4-dihydroxyphenylalanine (L-DOPA) in rat brain synaptosomes. biosynth.com

In agricultural chemistry, this compound is utilized as an intermediate for the preparation of isoxazole derivatives that have utility as herbicides. google.com Its synthesis from pivalyl acetonitrile (B52724) and hydroxylamine (B1172632) is carefully controlled to optimize the yield, highlighting its importance as a precursor in this field. google.comprepchem.com Furthermore, the compound is being explored for its potential in material science, including the creation of advanced polymers with enhanced thermal stability and mechanical properties. chemimpex.com

Detailed Research Findings

| Research Area | Finding | Compound(s) | Reference |

| Synthesis | The synthesis of 3-amino-5-(t-butyl)isoxazole from pivalyl acetonitrile and hydroxylamine is highly sensitive to pH. A pH range of 6.0 to 7.0 is optimal to maximize the yield of the desired 3-amino isomer over the 5-amino isomer. | This compound | google.comprepchem.com |

| Medicinal Chemistry | Isoxazole derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. nih.govajrconline.org | Isoxazole | nih.govajrconline.org |

| Medicinal Chemistry | The tert-butyl group is often incorporated into bioactive compounds to increase metabolic stability or act as a steric shield. hyphadiscovery.com However, it can also lead to unwanted properties like increased lipophilicity. nih.gov | tert-Butyl group | nih.govhyphadiscovery.com |

| Agrochemicals | The compound is a useful intermediate for preparing isoxazole derivatives used as herbicides. | This compound | google.com |

| Pharmacology | Postulated to be a CB2 receptor agonist and has been shown to inhibit L-DOPA hydrolysis in rat brain synaptosomes. | This compound | biosynth.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-tert-butyl-1,2-oxazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-7(2,3)5-4-6(8)9-10-5/h4H,1-3H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGXGVZJHUKEJHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3073559 | |

| Record name | 3-Isoxazolamine, 5-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55809-36-4 | |

| Record name | 3-Isoxazolamine, 5-(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055809364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Isoxazolamine, 5-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-5-tert-butylisoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Amino 5 Tert Butylisoxazole

Regioselective Synthesis from 4,4-Dimethyl-3-oxopentanenitrile and Hydroxylamine (B1172632)

The reaction between β-ketonitriles, such as 4,4-dimethyl-3-oxopentanenitrile (also known as pivaloylacetonitrile), and hydroxylamine is a primary route for synthesizing aminoisoxazoles. google.comdoi.orgevitachem.com However, this reaction can lead to two regioisomers: 3-aminoisoxazoles and 5-aminoisoxazoles. The selective synthesis of 3-amino-5-tert-butylisoxazole is highly dependent on controlling the reaction conditions. doi.org

Influence of Reaction Conditions on Regioselectivity (pH, Temperature)

The regioselectivity of the cyclization of β-ketonitriles with hydroxylamine is significantly influenced by the pH of the reaction medium. doi.orgresearchgate.net Synthesis of this compound is favored in weakly basic aqueous media. doi.org For optimal yield of the desired 3-amino isomer, careful pH control is necessary, particularly during the initial hours of the reaction. google.com

It has been demonstrated that the reaction of 4,4-dimethyl-3-oxopentanenitrile with hydroxylamine hydrochloride can produce 5-amino-3-tert-butylisoxazole. doi.org Conversely, to regioselectively synthesize this compound, the reaction should be conducted in a weakly basic aqueous environment. doi.org The temperature of the reaction is another critical factor that, along with pH, governs the regiochemical outcome of the process. researchgate.net

Mechanistic Investigations of Isoxazole (B147169) Ring Formation

The formation of the isoxazole ring from a β-ketonitrile and hydroxylamine involves an initial reaction of hydroxylamine with either the carbonyl or the nitrile group. doi.org The pathway taken is dependent on factors such as the nature of the substituents on the β-ketonitrile and the pH of the reaction medium. doi.org The nucleophilic attack of hydroxylamine on the nitrile group of pivaloylacetonitrile (B1295116), followed by cyclization, leads to the formation of the isoxazole ring.

One proposed mechanism for the regioselective synthesis of 3-arylaminoisoxazoles involves the initial formation of an intermediate that then undergoes cyclization. nanobioletters.com The Hard and Soft (Lewis) Acid and Base (HSAB) theory has been used to explain the observed regioselectivity in the formation of 5-substituted 3-aminoisoxazoles from β-oxodithioesters, amines, and hydroxylamine. researchgate.net

Optimization Strategies for Maximizing this compound Yield

To maximize the yield of this compound, careful optimization of reaction parameters is essential. The use of controlled pH conditions is a key strategy to enhance the yield of the desired isomer while minimizing the formation of by-products. google.comevitachem.com Specifically, maintaining the pH within a defined range for the first several hours of the reaction is crucial for achieving optimal results. google.com

The choice of solvent also plays a role. An aqueous solvent is suitable for this reaction, and the use of aqueous ethanol (B145695) can facilitate both solubility and reaction kinetics. google.com Analytical techniques such as gas chromatography are employed to determine the isomeric purity and yield of the final product.

One-Pot Multicomponent Reactions Incorporating this compound Precursors

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach for the synthesis of complex molecules from simple starting materials in a single step. nih.govnih.govtcichemicals.com An efficient, one-pot, three-component synthesis of 5-substituted 3-aminoisoxazoles has been developed through the cyclocondensation of β-oxo dithioesters, amines, and hydroxylamine in refluxing ethanol. researchgate.net This method proceeds via a β-oxothioamide intermediate, which is generated in situ. researchgate.net

This approach is highly regioselective, yielding only the 3-aminoisoxazole (B106053) isomer. researchgate.net The reaction of β-oxo dithioesters with amines forms a β-oxothioamide, which then undergoes a nucleophilic attack by hydroxylamine, followed by intramolecular cyclization and dehydration to afford the final product in good yields. researchgate.net

Alternative and Emerging Synthetic Routes for this compound

While the reaction of β-ketonitriles with hydroxylamine is a common method, other synthetic strategies for aminoisoxazoles have been explored.

Transformation of Nitroisoxazoles

An efficient protocol has been developed for the transformation of alkyl 3-nitro-5-(aryl/alkyl)isoxazole-4-carboxylates into 3-aminoisoxazoles. researchgate.net This method involves a reaction in an aqueous acetonitrile (B52724) solution and often yields the product without the need for chromatographic purification. researchgate.net However, this protocol's compatibility is primarily limited to substrates containing an ester group at the C-4 position of the isoxazole ring. researchgate.net The synthesis of 5-(tert-butyl)-4-nitroisoxazole-3-carboxylic acid has been achieved by reacting 5-(tert-butyl)isoxazole-3-carboxylic acid with potassium nitrate (B79036) in sulfuric acid. biorxiv.org

Cyclization of β-Ketonitriles with Hydroxylamine: Regioisomeric Considerations

The reaction between β-ketonitriles and hydroxylamine represents a foundational and frequently employed method for the synthesis of aminoisoxazoles. nih.gov Specifically, for the synthesis of this compound, the precursor pivaloylacetonitrile (also known as 4,4-dimethyl-3-oxopentanenitrile) is reacted with hydroxylamine. doi.orggoogleapis.comlookchem.com This cyclization process is notable for its sensitivity to reaction conditions, which critically determine the final isomeric product. researchgate.net

A key challenge in this synthesis is controlling the regioselectivity of the cyclization. The reaction can yield two distinct regioisomers: the desired this compound and the alternative 5-amino-3-tert-butylisoxazole. doi.org The formation of one isomer over the other is dictated by the initial site of nucleophilic attack by the hydroxylamine molecule on the pivaloylacetonitrile substrate. The reaction pathway depends significantly on factors such as the pH of the reaction medium. doi.org

Detailed Research Findings

Research has conclusively shown that pH is the most critical factor in directing the regiochemical outcome of the cyclization. researchgate.netprepchem.com The synthesis of this compound is achieved with high regioselectivity when the reaction is conducted in a weakly basic aqueous medium. doi.org The careful control of pH is essential to maximize the yield of the desired 3-amino product and minimize the formation of the 5-amino isomer and other byproducts. prepchem.com

Experimental findings have established specific pH ranges that favor the formation of different products:

Acidic Conditions (pH < 5.0): A pH level below approximately 5.0 leads to the formation of an isoxazolone compound as the principal product, rather than the desired aminoisoxazole. prepchem.com

Optimal Conditions (pH 6.2 - 6.5): The maximum yield of this compound is obtained when the pH is carefully maintained within the narrow range of 6.2 to 6.5. prepchem.com This slightly acidic to near-neutral condition is considered optimal.

Basic Conditions (pH > 8.0): At pH values above 8.0, the reaction increasingly favors the formation of the undesired regioisomer, 5-amino-3-tert-butylisoxazole. prepchem.com

The reaction typically involves preparing a neutral aqueous solution of hydroxylamine from hydroxylamine hydrochloride and dissolving the pivaloylacetonitrile in an aqueous ethanol mixture. google.com The hydroxylamine solution is then added to the refluxing solution of the β-ketonitrile. google.com Continuous monitoring and adjustment of the pH are often necessary during the initial hours of the reaction to maintain it within the optimal range. prepchem.comgoogle.com The reaction is commonly run overnight under reflux to ensure completion. google.com Along with pH, reaction temperature is also a key factor influencing the regioselectivity of the process. lookchem.comresearchgate.net

Table 1: Effect of pH on Product Formation in the Synthesis of Amino-tert-butylisoxazole

This table summarizes the relationship between the pH of the reaction medium and the primary product obtained from the reaction of pivaloylacetonitrile and hydroxylamine, based on published research findings.

| pH Range | Predominant Product | Isomer Selectivity |

| < 5.0 | Isoxazolone Byproduct | Low for Aminoisoxazoles |

| 6.2 - 6.5 | This compound | Optimal for 3-Amino Isomer |

| > 8.0 | 5-Amino-3-tert-butylisoxazole | Favors 5-Amino Isomer |

Chemical Reactivity and Derivatization of 3 Amino 5 Tert Butylisoxazole

Reactions at the Amino Group

The exocyclic amino group at the 3-position of the isoxazole (B147169) ring is a key site for nucleophilic reactions, enabling the synthesis of various derivatives through reactions such as urea (B33335) formation, acylation, sulfonamidation, and diazotization.

Urea Formation via Reaction with Isocyanates and Phenyl Carbamates

The amino group of 3-amino-5-tert-butylisoxazole readily reacts with isocyanates to form substituted ureas. This reaction is a common method for synthesizing a wide array of urea derivatives. For instance, the reaction with 4-chlorophenyl isocyanate in an anhydrous environment yields 1-(5-tert-butylisoxazol-3-yl)-3-(4-chlorophenyl)urea. vulcanchem.com Similarly, reaction with methylisocyanate produces 1-[5-(1,1-dimethylethyl)-3-isoxazolyl]-3-methylurea. prepchem.com The use of triphosgene (B27547) allows for the in-situ generation of an isocyanate from this compound, which can then react with other amines to form unsymmetrically disubstituted ureas. google.com

Another effective method for urea synthesis involves the reaction with phenyl carbamates. researchgate.net Phenyl 5-tert-butylisoxazol-3-ylcarbamate, synthesized from this compound and phenyl chloroformate, serves as a stable and manageable alternative to isocyanates for forming urea linkages with other amino compounds. unipa.it This approach is particularly useful when working with sensitive substrates. The reaction proceeds through nucleophilic attack of an amine on the carbamate, displacing phenol (B47542) to form the desired urea.

These urea formation reactions are fundamental in medicinal chemistry for creating libraries of compounds for biological screening. The resulting urea derivatives often exhibit interesting pharmacological properties. nih.gov

Table 1: Examples of Urea Formation Reactions

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| This compound | 4-Chlorophenyl isocyanate | 1-(5-tert-butylisoxazol-3-yl)-3-(4-chlorophenyl)urea vulcanchem.com |

| This compound | Methylisocyanate | 1-[5-(1,1-dimethylethyl)-3-isoxazolyl]-3-methylurea prepchem.com |

| This compound | Phenyl chloroformate | Phenyl 5-tert-butylisoxazol-3-ylcarbamate |

Acylation and Sulfonamidation of the Amino Moiety

The amino group of this compound can be readily acylated to form the corresponding amides. This is typically achieved by reacting the amine with acyl chlorides or anhydrides in the presence of a base. For example, reaction with an appropriate acid chloride in dichloromethane (B109758) containing N,N-diisopropylethylamine yields the corresponding N-acyl derivative. google.com These acylation reactions are often high-yielding and provide a straightforward method for introducing a variety of acyl groups onto the isoxazole scaffold. doi.org

Similarly, sulfonamidation can be achieved by reacting this compound with sulfonyl chlorides. This reaction also typically requires a base to neutralize the HCl generated. The resulting sulfonamides are an important class of compounds in medicinal chemistry.

Diazotization and Subsequent Transformations (e.g., Azide (B81097) Formation)

The amino group of this compound can undergo diazotization upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. mdpi.com The resulting diazonium salt is a versatile intermediate that can undergo various subsequent transformations. researchgate.net

One important transformation is the replacement of the diazonium group with an azide group to form 3-azido-5-tert-butylisoxazole. This can be achieved by reacting the diazonium salt with sodium azide. The resulting azide can then be used in further synthetic applications, such as the Staudinger-aza-Wittig reaction to form isocyanates and subsequently urea derivatives. beilstein-journals.org It is also a precursor for the synthesis of phenylthiomethyl azide. escholarship.org

Reactions Involving the Isoxazole Ring System

The isoxazole ring itself can participate in various chemical reactions, allowing for further functionalization and the creation of more complex molecular architectures.

Functionalization and Substitution Reactions on the Isoxazole Nucleus

While the isoxazole ring is generally stable, it can be functionalized under specific conditions. The synthesis of isoxazole derivatives often involves the cyclization of β-ketonitriles with hydroxylamine (B1172632), and the regioselectivity of this reaction is highly dependent on the pH. doi.orggoogle.com This allows for the selective synthesis of either 3-amino- or 5-aminoisoxazoles.

Further substitution on the isoxazole ring of pre-formed this compound is less common but can be achieved. For example, electrophilic substitution reactions are possible, although the directing effects of the existing substituents must be considered.

Chemo- and Regioselective Transformations

The synthesis of this compound itself is an example of a regioselective transformation. The reaction of pivaloylacetonitrile (B1295116) with hydroxylamine can lead to two regioisomers, this compound and 5-amino-3-tert-butylisoxazole. mdpi.com By carefully controlling the pH of the reaction, the formation of the desired 3-amino isomer can be favored. google.com Specifically, weakly basic conditions followed by treatment with acid have been shown to regioselectively produce this compound. scispace.com A one-pot, three-component synthesis has also been developed for the regioselective formation of 5-substituted 3-aminoisoxazoles. researchgate.net

The different reactivity of the amino group and the isoxazole ring allows for chemoselective transformations. For example, the amino group can be selectively modified without affecting the isoxazole ring under many conditions. This orthogonality is crucial for the stepwise construction of complex molecules based on the this compound scaffold.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-(5-tert-butylisoxazol-3-yl)-3-(4-chlorophenyl)urea |

| 1-[5-(1,1-dimethylethyl)-3-isoxazolyl]-3-methylurea |

| 3-azido-5-tert-butylisoxazole |

| 4-chlorophenyl isocyanate |

| 5-amino-3-tert-butylisoxazole |

| methylisocyanate |

| N,N-diisopropylethylamine |

| Phenyl 5-tert-butylisoxazol-3-ylcarbamate |

| phenyl chloroformate |

| phenylthiomethyl azide |

| pivaloylacetonitrile |

| sodium azide |

| sodium nitrite |

Applications of 3 Amino 5 Tert Butylisoxazole in Medicinal Chemistry and Drug Discovery

Scaffold Design and Structure-Activity Relationship (SAR) Studies

The molecular architecture of 3-Amino-5-tert-butylisoxazole makes it an attractive starting point for the design of new drugs. Medicinal chemists utilize its core structure to systematically investigate how modifications to different parts of the molecule affect its biological activity, a process known as structure-activity relationship (SAR) studies.

Role of the Isoxazole (B147169) Scaffold in Bioactive Compounds

The isoxazole ring is a five-membered heterocycle containing both nitrogen and oxygen atoms, and it is a prominent feature in numerous bioactive compounds. nih.govigi-global.comajrconline.org This ring system is valued in drug discovery for several key reasons:

Versatility: The isoxazole scaffold is synthetically versatile, allowing for the introduction of various substituents at different positions. mdpi.com This adaptability is crucial for fine-tuning the pharmacological properties of a drug candidate. rsc.org

Biological Activity: Isoxazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. ajrconline.orgrsc.org

Structural Stability: The isoxazole ring provides a stable and relatively rigid core, which can help in positioning other functional groups for optimal interaction with biological targets. chemimpex.com

Bioisosteric Replacement: In drug design, the isoxazole ring can be used as a bioisostere for other chemical groups, helping to improve a compound's properties while maintaining its desired biological activity. researchgate.net

The presence of the isoxazole ring in this compound provides a solid foundation for the development of new therapeutic agents targeting a variety of diseases. igi-global.comchemimpex.com

Impact of the tert-Butyl Group on Pharmacological Profiles

The tert-butyl group, a bulky and hydrophobic substituent, plays a significant role in modulating the properties of drug molecules. Its incorporation into a drug candidate, such as those derived from this compound, can have several important effects:

Increased Potency: The steric bulk of the tert-butyl group can enhance the binding affinity of a molecule to its target by occupying specific hydrophobic pockets in the protein's active site. This can lead to a significant increase in the drug's potency. hyphadiscovery.com

Metabolic Stability: The tert-butyl group can act as a metabolic shield, protecting nearby functional groups from being broken down by enzymes in the body. hyphadiscovery.com This can increase the drug's half-life and duration of action. However, the tert-butyl group itself can be a site of metabolism. hyphadiscovery.com

Lipophilicity and Solubility: As a hydrophobic group, the tert-butyl moiety increases the lipophilicity of a compound, which can affect its absorption, distribution, and ability to cross cell membranes. nih.govresearchgate.net This property needs to be carefully balanced to ensure adequate solubility. nih.gov

Conformational Rigidity: The size of the tert-butyl group can restrict the rotation of adjacent bonds, leading to a more rigid molecular conformation. wiley.com This can be advantageous for locking the molecule into the specific shape required for binding to its target.

The strategic placement of the tert-butyl group in this compound is a key feature that medicinal chemists leverage to optimize the pharmacokinetic and pharmacodynamic profiles of new drug candidates.

Conformational Analysis and Binding Affinity

The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. Conformational analysis of compounds derived from this compound helps researchers understand how the molecule interacts with its target protein at an atomic level.

Integration into Drug Candidates and Inhibitor Development

The this compound moiety has been successfully incorporated into a variety of drug candidates, particularly in the area of kinase inhibitor development.

Kinase Inhibitor Development (e.g., RET Kinase, FLT3)

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in cancer. Therefore, kinase inhibitors are an important class of anticancer drugs. The this compound scaffold has proven to be a valuable component in the design of potent and selective kinase inhibitors.

RET Kinase Inhibitors: The "rearranged during transfection" (RET) proto-oncogene is a receptor tyrosine kinase, and mutations in this gene are associated with certain types of cancer. Studies have shown that pyrrolo[2,3-d]pyrimidine derivatives containing a 5-tert-butylisoxazole group exhibit significant inhibitory activity against RET kinase. nih.gov For example, a compound with this moiety showed an IC50 value of 0.076 ± 0.006 μM, indicating potent inhibition. nih.gov The tert-butylisoxazole group in these inhibitors typically occupies a hydrophobic back pocket of the kinase, contributing to their high affinity. nih.gov

FLT3 Inhibitors: FMS-like tyrosine kinase 3 (FLT3) is another receptor tyrosine kinase, and mutations in the FLT3 gene are common in acute myeloid leukemia (AML). nih.gov The compound AC220 (quizartinib), a potent and selective FLT3 inhibitor, features a N-(5-tert-butyl-isoxazol-3-yl)urea moiety. nih.gov This part of the molecule binds to the allosteric back pocket of the kinase, while another part of the molecule interacts with the ATP-binding site. nih.gov The tert-butyl group is crucial for this interaction, as it is surrounded by hydrophobic amino acid residues in the kinase. nih.gov

The following table summarizes the activity of some kinase inhibitors incorporating the this compound scaffold.

| Kinase Target | Compound/Derivative Series | Key Findings |

| RET Kinase | Pyrrolo[2,3-d]pyrimidine derivatives | The 5-tert-butylisoxazole group showed potent inhibition with an IC50 of 0.076 ± 0.006 μM. nih.gov |

| FLT3 | AC220 (Quizartinib) | A highly potent and selective FLT3 inhibitor where the tert-butylisoxazole moiety binds to the allosteric back pocket. nih.govnih.gov |

| BRAF V600E | RXDX-105 (Agerafenib) | Initially identified as a BRAF inhibitor, it also shows potent activity against RET. researchgate.net |

CB2 Receptor Agonism Hypothesis

The cannabinoid receptor 2 (CB2) is primarily expressed on immune cells and is a target for the development of anti-inflammatory and analgesic drugs without the psychoactive side effects associated with CB1 receptor activation. google.com this compound has been postulated to be a CB2 receptor agonist. biosynth.com It has been used as a starting material for the synthesis of novel CB2 receptor agonists. google.com For example, a series of 3-carboxamido-5-aryl-isoxazoles were developed as selective CB2 agonists and showed anti-inflammatory activity in a mouse model of colitis. nih.gov This suggests that the this compound scaffold can be a valuable template for designing new therapeutic agents targeting the CB2 receptor.

Antitubulin Activity and Cytotoxicity in Cancer Cell Lines

The isoxazole ring system, particularly when substituted with aryl groups, has been identified as a promising scaffold for the development of anticancer agents that target tubulin. doi.org Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cellular cytoskeleton involved in cell division. Compounds that interfere with tubulin dynamics can arrest the cell cycle and induce apoptosis (programmed cell death), making them effective chemotherapeutic agents.

Research into o-diarylsubstituted isoxazoles has shown them to be potent antiproliferative agents. doi.org While much of the focus has been on derivatives of the regioisomeric 5-aminoisoxazole, the this compound scaffold is of significant interest in this context. Studies have demonstrated that aminoisoxazoles featuring specific pharmacophores can exhibit cytotoxicity comparable to known antitubulin agents like Combretastatin A-4 (CA-4). doi.org These compounds were found to inhibit the polymerization of purified tubulin, leading to a cell cycle arrest in the G2/M phase and subsequent apoptosis. doi.org

Notably, a regioselective synthesis for this compound has been developed, highlighting its accessibility for further chemical modification and biological screening. doi.org In structure-activity relationship studies of related isoxazole series, molecules with an unsubstituted amino group were found to be the most effective antimitotic agents and displayed high cytotoxicity in the National Cancer Institute's 60-cell line screen (NCI60). doi.org This underscores the potential of the this compound core in designing novel and potent antitubulin agents for cancer therapy.

Inhibitors of TNF-α Production

Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine implicated in a range of inflammatory diseases. Inhibiting its production is a key therapeutic strategy. The this compound moiety has been incorporated into molecules designed as TNF-α inhibitors.

In a study focused on developing chromenylurea and chromanylurea derivatives as anti-TNF-α agents, researchers synthesized and evaluated a series of compounds for their ability to inhibit TNF-α production in lipopolysaccharide-stimulated THP-1 cells. mdpi.com As part of their structure-activity relationship (SAR) investigation, the researchers replaced a pyrazole (B372694) core with isoxazole rings. Specifically, they synthesized urea (B33335) derivatives incorporating 5-tert-butylisoxazol-3-amine and its regioisomer, 3-tert-butylisoxazol-5-amine (B1332903).

The results showed that replacing the 1-(p-tolyl)-3-tert-butyl-1H-pyrazol-5-amine group with 5-tert-butylisoxazol-3-amine (in compound 40l) or 3-tert-butylisoxazol-5-amine (in compound 40m) resulted in a noticeable decrease in inhibitory potency against TNF-α. mdpi.com This finding, while indicating lower activity for these specific derivatives compared to their pyrazole counterparts, provides crucial insight into the structural requirements for potent TNF-α inhibition within this chemical series. It demonstrates that the electronic configuration and geometry of the heterocyclic core are significant factors influencing biological activity. mdpi.com

Table 1: TNF-α Inhibitory Activity of Isoxazole-Containing Chromanylurea Derivatives Data sourced from a study on inhibitors of TNF-α production in THP-1 cells. mdpi.com

| Compound | Heterocyclic Core | IC₅₀ (µM) of TNF-α Inhibition |

| 40a (Reference) | 1-(p-tolyl)-3-tert-butyl-1H-pyrazol-5-amine | 0.057 |

| 40l | 5-tert-butylisoxazol-3-amine | 1.8 |

| 40m | 3-tert-butylisoxazol-5-amine | >10 |

Computational Modeling in Rational Drug Design

Computational techniques are indispensable tools in modern drug discovery, enabling the prediction of molecular interactions and guiding the synthesis of more effective compounds. The this compound scaffold has been subject to such computational analyses to understand its binding modes and optimize its derivatives for specific biological targets.

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a protein target. This technique has been applied to understand how isoxazole-containing compounds interact with enzyme active sites.

In the development of inhibitors for Receptor-Interacting Protein 1 (RIP1) kinase, a target for diseases involving necroptosis, a tert-butylisoxazole group was found to be a favorable replacement for a meta-(trifluoromethyl)phenyl moiety, showing equivalent efficacy in biochemical assays. nih.gov X-ray crystallography and molecular docking studies of a related compound revealed the specific interactions of the isoxazole derivative within the kinase's binding site. The isoxazole heterocycle was observed to sit deep within an allosteric pocket created by the kinase adopting an inactive "DLG-out" conformation. This pocket is highly hydrophobic, and the tert-butyl group of the isoxazole derivative resides in a specific hydrophobic subpocket defined by amino acid residues such as Leu70, Val75, Leu129, and Val134. nih.gov This detailed understanding of the ligand-protein interactions at an atomic level is crucial for designing next-generation inhibitors with improved potency and selectivity.

General molecular docking studies on other isoxazole derivatives targeting cyclooxygenase (COX) enzymes have also highlighted the importance of the isoxazole ring in establishing ideal binding interactions within the enzyme's active site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized molecules.

While specific QSAR studies focusing directly on derivatives of this compound are not widely reported, the methodology has been applied to structurally related isoxazole compounds. For instance, QSAR models have been developed for derivatives of 1,3-oxazolylphosphonium salts to predict their antifungal activity against Candida albicans. idsi.md In this research, the developed QSAR models were successfully used as a tool to screen for and identify new potential antifungal agents. idsi.md Such studies demonstrate the utility of QSAR as an effective tool for the rational design of new isoxazole-based therapeutic agents by identifying key structural features that correlate with desired biological activity.

Spectroscopic Characterization and Computational Studies

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are fundamental in confirming the identity and purity of 3-Amino-5-tert-butylisoxazole. Each method offers unique information about the molecule's structure and vibrational modes.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of this compound. Predicted NMR data provides expected chemical shifts for the hydrogen and carbon nuclei in the molecule. guidechem.com

In ¹H NMR, the protons of the tert-butyl group are expected to produce a single, strong signal due to their chemical equivalence. The proton on the isoxazole (B147169) ring would appear as a distinct singlet, and the protons of the amino group would also produce their own characteristic signal.

¹³C NMR spectroscopy identifies the non-equivalent carbon atoms within the molecule. guidechem.com The spectrum is predicted to show distinct signals for the isoxazole ring carbons, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group. guidechem.com The specific chemical shifts are influenced by the electronic environment of each carbon atom. libretexts.org

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~1.3 | Singlet | -C(CH₃)₃ |

| ¹H | ~5.5 | Singlet | -CH (isoxazole ring) |

| ¹H | Variable | Broad Singlet | -NH₂ |

| ¹³C | ~28 | Singlet | -C(CH₃)₃ |

| ¹³C | ~33 | Singlet | -C(CH₃)₃ |

| ¹³C | ~90 | Singlet | C4 (isoxazole ring) |

| ¹³C | ~165 | Singlet | C3 (isoxazole ring) |

| ¹³C | ~175 | Singlet | C5 (isoxazole ring) |

Note: Data is based on computational predictions and may vary from experimental values. The amino proton shift is highly dependent on solvent and concentration.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.

IR spectra for this compound have been recorded using a Bruker IFS 85 instrument with a KBr-Pellet technique. nih.gov Key absorptions are expected for the N-H stretching of the primary amine, C-H stretching of the tert-butyl group, C=N stretching within the isoxazole ring, and C-O stretching. specac.com The N-H stretching vibrations typically appear as one or two bands in the 3300–3500 cm⁻¹ region. uobabylon.edu.iq

Table 2: Expected Vibrational Spectroscopy Data for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Amine (-NH₂) | Symmetric & Asymmetric Stretch | 3300 - 3500 | IR |

| Alkyl (tert-butyl) | C-H Stretch | 2850 - 3000 | IR, Raman |

| Isoxazole Ring | C=N Stretch | 1600 - 1650 | IR, Raman |

| Amine (-NH₂) | N-H Bend | 1550 - 1640 | IR |

Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which aids in structural confirmation. Experimental data obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) provides precise information. nih.gov

The mass spectrum shows a molecular ion peak [M]⁺ that confirms the compound's molecular weight of 140.18 g/mol . nih.gov The fragmentation pattern is a key characteristic; for this compound, a prominent peak corresponds to the loss of a methyl group, leading to a stable fragment ion. nih.gov

Table 3: GC-MS Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Assignment |

|---|---|---|

| 140 | 46.53 | [M]⁺ (Molecular Ion) |

| 125 | 99.99 | [M-CH₃]⁺ (Base Peak) |

| 83 | 16.40 | Further Fragmentation |

| 41 | 18.58 | Further Fragmentation |

Source: Data from NIST Mass Spectrometry Data Center, acquired on a HITACHI M-80 instrument. nih.gov

Millimeter-wave (mmW) and rotational spectroscopy are high-resolution techniques used to determine the precise three-dimensional structure of molecules in the gas phase, yielding highly accurate rotational constants. While these methods have been successfully applied to the parent compound, 3-aminoisoxazole (B106053), to provide data for astronomical searches, dedicated studies on the rotational spectrum of this compound are not widely reported in the surveyed scientific literature. The addition of the bulky tert-butyl group significantly alters the molecule's moments of inertia compared to the unsubstituted parent compound.

Computational Chemistry for Understanding Molecular Properties

Computational methods, particularly those based on quantum mechanics, serve as powerful predictive tools to complement experimental findings. They allow for the calculation of molecular properties that can be difficult to measure experimentally.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and other properties of molecules. While extensive DFT studies focused specifically on the isolated this compound molecule are not prevalent in the literature, this methodology has been applied to its derivatives to understand structure-activity relationships. researchgate.netresearchgate.net

For instance, DFT calculations have been performed on a series of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs to analyze their electronic structures in relation to their biological activity. researchgate.netresearchgate.net Such studies typically calculate properties like the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity and electronic transitions. researchgate.net These applications demonstrate the utility of DFT for predicting the geometric and electronic properties of this class of compounds.

Conformational Analysis and Energy Landscapes

Computational studies, particularly those employing methods like Density Functional Theory (DFT), are crucial for understanding the conformational landscape of this compound. The presence of the flexible tert-butyl group and the amino group introduces rotational degrees of freedom, leading to various possible conformations.

The rotation of the tert-butyl group around the C-C bond connecting it to the isoxazole ring is a key conformational feature. While this rotation is generally considered to have a low energy barrier, certain staggered conformations are energetically preferred to minimize steric hindrance between the methyl groups of the tert-butyl moiety and the isoxazole ring.

A significant aspect of the conformational analysis of amino-substituted heterocycles is the inversion motion of the amino (-NH2) group. mdpi.com This "umbrella-like" inversion results in a double-well potential energy surface. mdpi.com For 3-aminoisoxazole, a related compound, computational studies have predicted and spectroscopic investigations have confirmed the existence of two distinct inversion states (0+ and 0-). mdpi.com A similar phenomenon is expected for this compound, where the amino group can exist in two equivalent pyramidal geometries that can interconvert. The energy barrier for this inversion influences the vibrational and rotational spectra of the molecule.

Prediction of Spectroscopic Parameters

Computational chemistry plays a vital role in predicting and interpreting the spectroscopic data of this compound. High-level quantum chemical calculations are used to predict various spectroscopic parameters, which can then be compared with experimental data for validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR chemical shifts of this compound can be predicted using computational methods. warse.org For instance, in a study on related Schiff base complexes, ¹H-NMR spectra were recorded on a 300MHz spectrometer using CDCl₃ or DMSO-d₆ as a solvent and TMS as an internal reference. warse.org Such predictions are invaluable for assigning the signals in experimentally obtained spectra to specific atoms within the molecule.

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities of the normal modes of vibration for this compound. This information is crucial for assigning the absorption bands in the experimental IR spectrum to specific functional groups and vibrational motions, such as the N-H stretching of the amino group, C=N stretching of the isoxazole ring, and various bending and stretching vibrations of the tert-butyl group.

Rotational Spectroscopy: For the related molecule 3-aminoisoxazole, a detailed spectroscopic and energetic characterization was performed using both density functional theory and coupled-cluster techniques to support experimental investigations. mdpi.com This computational work was instrumental in the first-time registration and analysis of its rotational spectrum. mdpi.com The study predicted rotational constants, centrifugal distortion constants, and nitrogen nuclear quadrupole coupling constants, which were essential for assigning over 1300 spectral lines. mdpi.com Similar computational approaches can be applied to this compound to predict its rotational spectrum, aiding in its potential detection in environments like the interstellar medium. mdpi.com

The accuracy of these predictions is highly dependent on the level of theory and basis set used in the calculations. mdpi.com Methods like the "jun-cheap" composite scheme (junChS) have been shown to provide improved equilibrium structure determinations, which are crucial for accurate predictions of spectroscopic parameters. mdpi.com

Topological Polar Surface Area (TPSA) and Molar Refractivity

The Topological Polar Surface Area (TPSA) and Molar Refractivity are important molecular descriptors that provide insights into the physicochemical properties of a compound.

Topological Polar Surface Area (TPSA): TPSA is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of properties like drug transport and bioavailability. For this compound, the calculated TPSA is reported to be 52.1 Ų nih.gov or 52.05 Ų. ambeed.com This value suggests a moderate degree of polarity for the molecule.

Molar Refractivity: Molar refractivity is a measure of the total polarizability of a mole of a substance. It is dependent on the volume and the London dispersive forces of the molecule. The calculated molar refractivity for this compound is reported as 39.26 cm³ lookchem.com and 40.18. ambeed.com

Below is a table summarizing these computed physicochemical properties:

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 52.1 Ų | PubChem nih.gov |

| 52.05 Ų | Ambeed ambeed.com | |

| Molar Refractivity | 39.26 cm³ | LookChem lookchem.com |

| 40.18 | Ambeed ambeed.com |

Patent Landscape and Intellectual Property

Analysis of Patent Literature Pertaining to Synthesis and Applications

The patent literature for 3-amino-5-tert-butylisoxazole is largely dominated by process patents detailing methods for its synthesis. These patents underscore the compound's value as a building block, with an emphasis on achieving efficient, high-yield, and cost-effective manufacturing processes.

While patents directly claiming this compound as a final product with a specific application are less common, its utility is prominently featured in patents for more complex molecules. It frequently appears as a crucial starting material or intermediate in the synthesis of a wide range of compounds, particularly in the pharmaceutical sector. For example, patent documents disclose the use of this compound in the preparation of substituted ureas and other derivatives that are investigated for their therapeutic potential. A notable example is its use in forming structures like "(5-tert-butylisoxazole-3-yl)aminocarbonyl," indicating its role in constructing larger, biologically active molecules. greyb.com

The applications of the final compounds derived from this compound are diverse, though the patents themselves are centered on the novel compositions of matter rather than the intermediate. These applications span from potential therapeutics to plant growth regulators.

Below is an interactive data table summarizing some of the patented applications and synthetic approaches related to this compound and its derivatives.

| Patent Reference (Example) | Assignee (Example) | Focus of Patent | Implied Application of this compound |

| US 4,394,510 | Eli Lilly and Company | Process for preparing an isoxazolylurea | Intermediate in the synthesis of isoxazolylureas |

| US 4,493,728 | Shell Oil Company | Plant growth inhibiting oxazolyl-substituted triazinone and oxadiazinone derivatives | Precursor for herbicidal compounds |

| US 7,820,657 B2 | Not Specified | Imidazo[2,1-b] pharmaceutical-technology.comgoogle.combenzothiazole derivatives as enzyme inhibitors | Reactant in the synthesis of kinase inhibitors |

Key Patent Holders and Strategic Research Directions

The patent landscape for this compound and its derivatives points to a number of key industrial players who have invested in the intellectual property of isoxazole (B147169) chemistry. These companies, through their patent filings, reveal strategic research directions aimed at leveraging the isoxazole scaffold for various commercial applications.

Eli Lilly and Company emerges as a significant patent holder in the broader isoxazole space. justia.comdrugpatentwatch.com Their patent portfolio includes processes for preparing isoxazole derivatives, such as isoxazolylureas, where this compound serves as a valuable intermediate. justia.com This indicates a strategic focus on developing novel pharmaceutical compounds where the isoxazole moiety is a key pharmacophore. The company's extensive patenting activity in pharmaceuticals suggests that their interest in this compound is likely driven by its potential to form the basis of new drug candidates. greyb.comgreyb.com

Shell Oil Company has also been identified as a patent holder in this area, with a focus on the application of isoxazole derivatives in agrochemicals. justia.comjustia.compatentguru.com Their patents describe plant growth inhibiting compounds derived from isoxazoles, highlighting a different strategic direction for the application of this chemical class. This demonstrates the versatility of the isoxazole scaffold beyond medicinal chemistry.

Other prominent companies in the pharmaceutical and chemical sectors also hold patents related to isoxazole chemistry, indicating a competitive landscape. These companies are actively exploring the synthesis and application of a wide array of isoxazole derivatives for various therapeutic areas, including anti-inflammatory and anti-cancer agents.

The strategic research directions indicated by the patent filings can be summarized as:

Pharmaceuticals: The primary focus is on the synthesis of novel isoxazole-containing compounds with potential therapeutic activities. This includes the development of kinase inhibitors, anti-inflammatory agents, and other drug candidates. The recurring use of this compound as a starting material in these syntheses underscores its importance in drug discovery pipelines.

Agrochemicals: Research is directed towards the creation of new herbicides and plant growth regulators. The isoxazole ring's chemical properties are harnessed to design molecules that can selectively interact with biological targets in plants.

Process Chemistry: A significant portion of the intellectual property is dedicated to optimizing the manufacturing processes for this compound and its derivatives. This focus on process improvement is indicative of the compound's commercial importance and the desire to produce it in a cost-effective manner.

Evolution of Intellectual Property in Isoxazole Chemistry

The intellectual property landscape of isoxazole chemistry has evolved significantly over the decades, mirroring the advancements in synthetic organic chemistry and the growing understanding of the therapeutic potential of heterocyclic compounds. Early patents in this field laid the groundwork for the synthesis of the isoxazole ring, while later patents have focused on the development of specific derivatives with tailored biological activities.

An early example that provides historical context is a 1947 patent for isoxazole derivatives of sulfanilamide. google.com While not specifically mentioning this compound, this patent is a landmark in demonstrating the early interest in the therapeutic applications of isoxazole-containing compounds. google.com It highlights the initial exploration of this chemical scaffold for its potential to yield new medicines. google.com

In the latter half of the 20th century, the focus of patenting activity shifted towards the discovery of isoxazole derivatives with a broader range of biological activities. This was driven by the development of new synthetic methodologies that allowed for more precise control over the substitution patterns on the isoxazole ring. Patents from this era began to claim isoxazole derivatives for use as anti-inflammatory, analgesic, and antimicrobial agents.

The 21st century has seen a further refinement in the patenting of isoxazole chemistry, with a greater emphasis on targeted therapies. Modern patents often claim isoxazole derivatives that are designed to interact with specific biological targets, such as enzymes or receptors, that are implicated in disease. This trend is reflective of the broader shift in the pharmaceutical industry towards precision medicine. The intellectual property in this area is now characterized by:

Novel Scaffolds: Patents are increasingly focused on complex molecular architectures that incorporate the isoxazole ring into larger, more intricate structures.

Target-Specific Claims: Patent claims are often narrowly defined to cover compounds that exhibit activity against a specific biological target, reflecting a more sophisticated understanding of drug-target interactions.

Process Innovations: As the commercial value of isoxazole-based drugs has grown, so too has the importance of protecting the intellectual property associated with their manufacture. This has led to an increase in the number of patents claiming novel and improved synthetic routes.

The evolution of intellectual property in isoxazole chemistry demonstrates a clear trajectory from broad claims on new chemical entities to more focused and sophisticated patents that protect specific therapeutic applications and manufacturing processes. This reflects the maturation of the field and the increasing importance of isoxazole derivatives in modern medicine and technology.

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies and Sustainable Chemistry Approaches

While traditional methods for synthesizing isoxazoles exist, future research should focus on developing novel, more sustainable methodologies for 3-Amino-5-tert-butylisoxazole and its derivatives. These approaches aim to improve efficiency, reduce waste, and minimize the use of hazardous materials, aligning with the principles of green chemistry. organic-chemistry.orgmdpi.com

Key areas for exploration include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times from hours to minutes and improve product yields compared to conventional heating methods. organic-chemistry.orgnveo.orgresearchgate.net Future studies could optimize microwave-assisted protocols for the synthesis of a diverse library of this compound derivatives.

Ultrasonic Irradiation: Sonochemistry offers an eco-friendly alternative that can enhance reaction rates and yields, often under milder conditions and in greener solvents like water. mdpi.comnih.gov Investigating ultrasound-assisted multicomponent reactions could provide a highly efficient route to functionalized this compound scaffolds. mdpi.comresearchgate.net

Flow Chemistry: Continuous flow processes offer advantages in safety, scalability, and process control. Developing a telescoped, multi-step flow synthesis for this compound could streamline its production, particularly for larger-scale applications. researchgate.net

Photoredox Catalysis: Visible-light photoredox catalysis represents a mild and powerful method for constructing heterocyclic rings. rsc.org Research into photoredox-catalyzed cycloaddition reactions could offer a novel and environmentally benign pathway to the isoxazole (B147169) core of the target molecule. rsc.orgresearchgate.netnih.gov

Metal-Free Synthesis: To circumvent the cost, toxicity, and removal issues associated with metal catalysts, developing metal-free synthetic routes is a key goal. nih.gov Base-mediated, metal-free [3+2]-cycloaddition reactions have shown promise for producing aminoisoxazoles and could be adapted for this compound. rsc.org

| Synthetic Methodology | Potential Advantages for this compound Synthesis | Key Research Focus |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, cleaner reactions. nveo.orgresearchgate.net | Optimization of one-pot, three-component reactions. organic-chemistry.org |

| Ultrasonic Irradiation | Enhanced reaction efficiency, reduced energy consumption, use of green solvents. mdpi.com | Development of multicomponent and solvent-free protocols. mdpi.com |

| Flow Chemistry | Improved safety, scalability, and process control for multi-step synthesis. researchgate.net | Telescoping oximation, chlorination, and cycloaddition steps. researchgate.net |

| Photoredox Catalysis | Mild reaction conditions, high functional group compatibility. rsc.orgresearchgate.net | Visible-light-mediated generation of nitrile oxides from stable precursors. rsc.org |

| Metal-Free Synthesis | Avoids cost, toxicity, and contamination issues of metal catalysts. nih.gov | Base-mediated [3+2]-cycloaddition of in situ generated nitrile oxides. rsc.org |

Expansion of Medicinal Chemistry Applications

The isoxazole ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs with a wide range of biological activities. bohrium.comijpca.orgnih.govmdpi.com Future research should leverage the this compound core to design and synthesize novel derivatives as potential therapeutic agents.

Unexplored therapeutic areas for this compound include:

Anticancer Agents: Isoxazole derivatives have shown promise as anticancer agents through various mechanisms, including the inhibition of tubulin polymerization, protein kinases, and other key enzymes in cancer signaling pathways. bohrium.comtandfonline.comnih.gov Future work could involve synthesizing derivatives of this compound and screening them against various cancer cell lines.

Antimicrobial and Antifungal Agents: With the rise of drug-resistant pathogens, there is a pressing need for new antimicrobial agents. bohrium.com The isoxazole nucleus is found in several antibacterial drugs. nih.gov Derivatives of this compound could be synthesized and evaluated for their activity against a panel of bacterial and fungal strains. ijpca.org

Anti-inflammatory Drugs: The isoxazole moiety is a key component of COX-2 inhibitors and other anti-inflammatory drugs. ijpca.org New derivatives could be designed as selective inhibitors of inflammatory targets.

Neuroprotective Agents: Isoxazoles have been investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease. nih.gov The development of this compound analogues could yield novel compounds with activity on central nervous system targets.

| Potential Therapeutic Area | Rationale based on Isoxazole Scaffold | Future Research Direction for this compound |

|---|---|---|

| Oncology | Inhibition of tubulin polymerization, protein kinases, and other cancer-related enzymes. bohrium.comtandfonline.com | Design and synthesis of derivatives as kinase or HSP90 inhibitors. |

| Infectious Diseases | Core structure in antibacterial drugs like sulfamethoxazole (B1682508) and cloxacillin. nih.gov | Screening of new analogues against resistant bacterial and fungal strains. |

| Inflammation | Found in COX-2 inhibitors (e.g., valdecoxib) and other anti-inflammatory agents. ijpca.org | Development of selective inhibitors of inflammatory enzymes or pathways. |

| Neurology | Derivatives have shown potential against neurodegenerative diseases. nih.gov | Exploration of analogues for activity on CNS receptors and enzymes. |

Materials Science Applications and Functional Materials

The application of isoxazoles extends beyond pharmaceuticals into materials science, where their unique electronic and structural properties can be exploited. ingentaconnect.com Future investigations could focus on designing functional materials derived from this compound.

Promising avenues include:

Liquid Crystals: The rigid, polarizable structure of the isoxazole ring makes it a suitable component for liquid crystalline materials. researchgate.netbeilstein-journals.orgtandfonline.com By attaching appropriate mesogenic units to the 3-amino group, novel liquid crystals with specific phase behaviors (nematic, smectic) could be developed. beilstein-journals.orgacs.org The tert-butyl group could influence molecular packing and phase stability.

Fluorescent Probes: Suitably functionalized isoxazoles can exhibit intense fluorescence. nih.gov Future research could explore the synthesis of derivatives of this compound that act as fluorescent sensors for detecting metal ions or biomolecules, with potential applications in cellular imaging. nih.gov

Organic Electronics: Polyisoxazoles have been noted for their potential as semiconductors. researchgate.net The synthesis of polymers incorporating the this compound unit could lead to new materials for applications in organic electronics.

Advanced Computational and Theoretical Investigations

Computational chemistry provides powerful tools to predict the properties and behavior of molecules, guiding experimental work. Advanced theoretical investigations on this compound could accelerate its development.

Future computational studies could focus on:

Density Functional Theory (DFT) Studies: DFT calculations can be used to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. This can help in understanding reaction mechanisms and designing molecules with desired electronic properties.

Molecular Docking: For medicinal chemistry applications, molecular docking simulations can predict the binding modes of this compound derivatives to biological targets like enzymes and receptors. tandfonline.com This can aid in the rational design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be performed on a library of synthesized derivatives to build models that correlate chemical structure with biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

Exploration of Biochemical Pathways and Biological Mechanisms

Understanding how this compound and its derivatives interact with biological systems is crucial for their development as therapeutic agents. A significant unexplored avenue is the investigation of their metabolic fate and mechanism of action.

Key research questions to address include:

Metabolic Stability and Pathways: The isoxazole ring can be susceptible to metabolic cleavage. Studies on isoxazole-containing drugs like leflunomide (B1674699) and razaxaban (B1200500) have shown that reductive ring opening is a major metabolic pathway. nih.govresearchgate.netnih.gov In vitro studies using liver microsomes and in vivo studies could elucidate the metabolic pathways of this compound, identifying potential metabolites and determining its stability. The presence of the tert-butyl group may influence the rate and site of metabolism.

Mechanism of Action: If derivatives show promising biological activity, detailed mechanistic studies would be required. For example, if an anticancer effect is observed, research could focus on identifying the specific cellular target, such as a particular protein kinase or tubulin. tandfonline.com This could involve techniques like western blotting, enzyme inhibition assays, and cellular thermal shift assays.

Pharmacokinetics and ADMET Profiling: A comprehensive evaluation of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of promising derivatives would be essential. This would involve both in vitro assays and in vivo pharmacokinetic studies to assess properties like oral bioavailability and clearance mechanisms. rsc.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Amino-5-tert-butylisoxazole, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is synthesized via amidine formation and cyclization of cyanopinacolone with hydroxylamine sulfate. Key parameters include temperature control (60–80°C) and pH adjustment to stabilize intermediates. Monitoring via TLC or HPLC ensures reaction progression. Yield optimization can involve solvent selection (e.g., ethanol/water mixtures) and stoichiometric ratios of reagents (1:1.2 molar ratio of cyanopinacolone to hydroxylamine sulfate) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Compare H and C spectra with reference data (e.g., tert-butyl group resonance at δ 1.3 ppm for H; isoxazole ring carbons at 95–110 ppm for C).

- HRMS : Verify molecular ion peaks (e.g., [M+H] at m/z 141.19 for CHNO).

- Elemental Analysis : Confirm calculated vs. experimental C, H, N percentages (e.g., C 60.00%, H 8.63%, N 19.98%) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (first-aid: move to fresh air if exposed ).

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

- Storage : Keep in airtight containers at room temperature, away from oxidizers .

Advanced Research Questions

Q. How does the tert-butyl group in this compound influence its reactivity in heterocyclic substitution reactions?

- Methodological Answer : The tert-butyl group sterically hinders electrophilic substitution at the 5-position but enhances stability of the isoxazole ring. Reactivity studies in DMSO at 80°C show preferential substitution at the 3-amino group (e.g., with acyl chlorides). Kinetic analysis via UV-Vis spectroscopy can track reaction rates under varying conditions (pH, solvent polarity) .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cellular viability assays).

- Structural Confirmation : Re-synthesize disputed derivatives and verify purity (>95% via HPLC).

- Meta-Analysis : Compare solvent systems (e.g., DMSO vs. aqueous buffers) and cell lines used in prior studies to identify confounding variables .

Q. How can advanced spectroscopic techniques elucidate the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Studies : Use software like AutoDock to model binding poses with proteins (e.g., cytochrome P450). Validate with SPR (surface plasmon resonance) for binding affinity (K values).

- Fluorescence Quenching : Monitor changes in tryptophan fluorescence of target enzymes upon compound addition to infer binding .

Q. What methodologies optimize the compound’s solubility for in vivo pharmacological studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.